molecular formula C30H35F2N3O B1675316 Lidoflazine CAS No. 3416-26-0

Lidoflazine

Cat. No.: B1675316
CAS No.: 3416-26-0
M. Wt: 491.6 g/mol
InChI Key: ZBIAKUMOEKILTF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Lidoflazine interacts with calcium channels, specifically blocking them . This interaction plays a crucial role in its function as a coronary vasodilator . By blocking calcium channels, this compound reduces calcium influx into cells, which can influence various biochemical reactions within the cell .

Cellular Effects

This compound has been observed to have significant effects on cardiac myocytes . It has protective effects against shape changes in isolated rat cardiac myocytes induced by depolarizing concentrations of potassium and veratrine . This compound also has been linked to the initiation of various degradative processes including activation of phospholipases, lipid peroxidation, vascular spasm, induction of coagulative necrosis, and eventually cell death .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as a calcium channel blocker . By blocking these channels, this compound prevents the influx of calcium ions into cells . This can influence various cellular processes, including muscle contraction and electrical conduction in the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been associated with a significant prolongation of the QT interval of the electrocardiogram . This suggests that this compound may have long-term effects on cardiac function, particularly in relation to electrical conduction .

Metabolic Pathways

As a calcium channel blocker, this compound likely interacts with pathways involving calcium signaling .

Transport and Distribution

Conditions affecting the organ distribution of blood flow, such as shock or physical exercise, could have an important influence on the pharmacokinetics of this compound .

Subcellular Localization

As a calcium channel blocker, it is likely to be localized in areas where these channels are present, such as the plasma membrane of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lidoflazine can be synthesized through a multi-step process involving the reaction of piperazine with various reagents. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvents like chloroform and bases such as sodium hydroxide are commonly used in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Lidoflazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated derivatives .

Comparison with Similar Compounds

Lidoflazine is unique among calcium channel blockers due to its specific structure and pharmacological profile. Similar compounds include:

    Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

    Verapamil: A calcium channel blocker with both antiarrhythmic and antihypertensive properties.

    Diltiazem: Similar to verapamil, diltiazem is used for its antiarrhythmic and antihypertensive effects.

This compound’s unique structure, which includes a piperazine ring and a bis(4-fluorophenyl)butyl group, contributes to its specific pharmacological effects and distinguishes it from other calcium channel blockers .

Properties

IUPAC Name

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAKUMOEKILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045377
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-26-0
Record name Lidoflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidoflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidoflazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidoflazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285
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Record name LIDOFLAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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